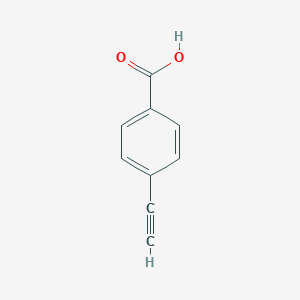

4-Ethynylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHLZCPDZPBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

192705-28-5 | |

| Record name | Benzoic acid, 4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90343433 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-00-3 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynylbenzoic acid CAS number and properties

An In-depth Technical Guide to 4-Ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Ethynylbenzoic acid, a versatile building block in organic synthesis with significant applications in pharmaceutical development and materials science.

Core Properties and CAS Number

4-Ethynylbenzoic acid, also known as 4-carboxyphenylacetylene, is a bifunctional organic compound containing both a carboxylic acid and a terminal alkyne group. Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

Chemical Structure:

Caption: Chemical structure of 4-Ethynylbenzoic acid.

The Chemical Abstracts Service (CAS) registry number for 4-Ethynylbenzoic acid is 10602-00-3 [1][2][3][4].

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of 4-Ethynylbenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10602-00-3 | [1][2][3][4] |

| Molecular Formula | C₉H₆O₂ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| Appearance | White to light yellow or orange powder/crystals | [1][2][5] |

| Melting Point | ~200 °C (decomposes) | [1][5] |

| Purity | ≥90% to >98% (depending on supplier) | [1][2][5] |

| Solubility | Sparingly soluble in water. | |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic data, including ¹³C NMR, GC-MS, and FTIR spectra, are available in public databases such as PubChem[4].

Experimental Protocols

Synthesis of 4-Ethynylbenzoic Acid

A common method for the synthesis of 4-Ethynylbenzoic acid involves the deprotection of a silyl-protected precursor. The following protocol is adapted from literature procedures.

Reaction Scheme:

Caption: Workflow for the synthesis of 4-Ethynylbenzoic acid.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-[(trimethylsilyl)ethynyl]benzoate in a methanol (B129727) solution containing potassium hydroxide.

-

Reaction: Heat the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 2-3 using hydrochloric acid (HCl).

-

Extraction: Extract the aqueous solution with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude 4-Ethynylbenzoic acid can be purified by recrystallization.

Purification Workflow:

Caption: General workflow for the purification of 4-Ethynylbenzoic acid by recrystallization.

Detailed Methodology:

-

Solvent Selection: Choose a suitable solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, activated charcoal can be added, and the solution can be heated briefly before hot filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Role in Synthesis and Potential Applications

4-Ethynylbenzoic acid's primary significance lies in its utility as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications. The carboxylic acid group can undergo esterification, amidation, and other related reactions, while the terminal alkyne is amenable to a variety of transformations, most notably the Sonogashira coupling and click chemistry reactions.

Logical Relationship of Applications:

Caption: The role of 4-Ethynylbenzoic acid as a precursor in various applications.

Role in Drug Development

While there is no direct evidence of 4-Ethynylbenzoic acid itself being a modulator of specific signaling pathways, it is a crucial component in the synthesis of various pharmaceutically active compounds. Its rigid structure and ability to form carbon-carbon bonds make it a valuable scaffold in drug design. For instance, it can be incorporated into larger molecules that may act as enzyme inhibitors or receptor ligands. The biological activity of these resulting molecules is determined by their overall structure and not solely by the 4-ethynylbenzoyl moiety.

It is worth noting that a structurally related compound, 4-hydroxy-benzoic acid, has been shown to exhibit estrogen-like effects by activating the ERK, PI3K/AKT, and ERα signaling pathways. This suggests that derivatives of benzoic acid can indeed interact with biological signaling cascades.

Materials Science

In materials science, 4-Ethynylbenzoic acid is used in the synthesis of functional polymers and nanomaterials. The ethynyl (B1212043) group can be polymerized or used for surface functionalization, while the carboxylic acid group can be used to anchor the molecule to surfaces or other molecules. These materials have potential applications in electronics, sensing, and drug delivery.

Safety Information

4-Ethynylbenzoic acid is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

4-Ethynylbenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of 4-Ethynylbenzoic acid, a versatile building block in organic synthesis, materials science, and pharmaceutical development.

Physicochemical Data

The fundamental molecular properties of 4-Ethynylbenzoic acid are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₂ | [1][2][3][4] |

| Molecular Weight | 146.14 g/mol | [1][2][3][4] |

| CAS Number | 10602-00-3 | [1][2][3][4] |

Structural and Chemical Identity

4-Ethynylbenzoic acid is an aromatic compound characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a terminal alkyne (ethynyl) group.[5] This unique bifunctional structure allows it to serve as a versatile intermediate in a wide range of chemical reactions.[1][5] The carboxylic acid group can undergo esterification and amidation, while the ethynyl (B1212043) group is highly reactive in cycloadditions and metal-catalyzed cross-coupling reactions.[1][5]

Applications in Research and Development:

-

Organic Synthesis: It is a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1]

-

Pharmaceuticals: The compound is used in the design of novel drug candidates.[1][5]

-

Materials Science: It is utilized in creating advanced polymers, functionalized surfaces, and nanomaterials, where its rigid structure can impart desirable properties like thermal stability.[1][5]

Note on Provided Prompt Requirements: The request for experimental protocols and signaling pathway diagrams (using Graphviz) is not applicable to the query for a compound's basic molecular properties. Such visualizations are suited for representing dynamic processes, experimental workflows, or biological pathways, which are beyond the scope of providing the molecular weight and formula of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethynylbenzoic Acid from 4-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-ethynylbenzoic acid, a versatile building block in pharmaceutical and materials science, starting from the readily available 4-bromobenzoic acid. The synthesis involves a three-step sequence: esterification of the starting material, Sonogashira coupling with a protected alkyne, and a final deprotection/saponification step.

Synthetic Pathway Overview

The synthesis of 4-ethynylbenzoic acid from 4-bromobenzoic acid is a multi-step process that begins with the protection of the carboxylic acid functionality as a methyl ester. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with trimethylsilylacetylene (B32187) to introduce the alkyne moiety. The synthesis is completed by the simultaneous deprotection of the trimethylsilyl (B98337) group and saponification of the methyl ester to yield the final product.

Caption: Overall synthetic workflow from 4-bromobenzoic acid to 4-ethynylbenzoic acid.

Experimental Protocols

Step 1: Esterification of 4-Bromobenzoic Acid to Methyl 4-Bromobenzoate

The carboxylic acid is first converted to its methyl ester to prevent side reactions during the subsequent Sonogashira coupling.

Reaction Scheme:

Procedure:

-

Suspend 4-bromobenzoic acid (e.g., 9.98 kg, 48 mol) in methanol (B129727) (40 kg).[1]

-

Carefully add concentrated sulfuric acid (2 kg, 20 mol) to the suspension.[1]

-

Heat the mixture to reflux and maintain for approximately 5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to -10°C over 10 hours to induce crystallization.[1]

-

Isolate the crystalline product by filtration and wash the filter cake with cold methanol.[1]

-

Dry the product to obtain methyl 4-bromobenzoate.

| Parameter | Value | Reference |

| Reactants | 4-Bromobenzoic Acid, Methanol | [1] |

| Catalyst | Sulfuric Acid | [1] |

| Reaction Time | ~5 hours | [1] |

| Reaction Temp. | Reflux | [1] |

| Yield | ~87.5% | [1] |

| Product Form | Crystalline solid | [1] |

Step 2: Sonogashira Coupling of Methyl 4-Bromobenzoate with Trimethylsilylacetylene

This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.

Reaction Scheme:

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromobenzoate (1 equivalent), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (1-5 mol%).[2][3]

-

Add an anhydrous solvent, such as triethylamine, which also serves as the base.[3][4]

-

Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the mixture.[2]

-

Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[4]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Reactants | Methyl 4-bromobenzoate, Trimethylsilylacetylene | [2][3] |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | [3] |

| Co-catalyst | Copper(I) iodide | [3] |

| Base/Solvent | Triethylamine | [3][4] |

| Reaction Temp. | Reflux | [4] |

| Yield | Not specified for this specific reaction |

Step 3: One-Pot Deprotection and Saponification

The trimethylsilyl protecting group is removed from the alkyne, and the methyl ester is hydrolyzed to the carboxylic acid in a single step.

Reaction Scheme:

Procedure:

-

Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in methanol.

-

Add a solution of potassium hydroxide (B78521) in methanol.

-

Stir the mixture at room temperature and monitor the reaction by TLC until completion.

-

Neutralize the reaction mixture with an acidic solution (e.g., HCl) to precipitate the product.

-

Isolate the solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

| Parameter | Value |

| Reagents | Potassium Hydroxide, Methanol |

| Reaction Temp. | Room Temperature |

| Workup | Acidic |

| Purification | Recrystallization |

Purification and Characterization

The final product, 4-ethynylbenzoic acid, is a solid that can be purified by recrystallization, commonly from hot water.

Recrystallization Procedure:

-

Dissolve the crude 4-ethynylbenzoic acid in a minimal amount of hot water.

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the crystals under vacuum.

Characterization Data for 4-Ethynylbenzoic Acid:

| Property | Value |

| Molecular Formula | C₉H₆O₂ |

| Molecular Weight | 146.14 g/mol |

| Appearance | Powder or crystals |

| Melting Point | ~200 °C |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 13.2 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 4.3 (s, 1H, C≡CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 166.5, 132.0, 131.5, 130.0, 128.0, 83.5, 82.0 |

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis and purification of 4-ethynylbenzoic acid.

Caption: Decision and workflow diagram for the synthesis of 4-ethynylbenzoic acid.

References

An In-depth Technical Guide to the Solubility of 4-Ethynylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a notable scarcity of specific quantitative solubility data for 4-ethynylbenzoic acid in a wide range of common organic solvents. This guide presents the available qualitative information for 4-ethynylbenzoic acid and, as a relevant and well-documented alternative, provides a comprehensive overview of the solubility of its parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of 4-ethynylbenzoic acid and its derivatives.

Introduction to 4-Ethynylbenzoic Acid

4-Ethynylbenzoic acid (CAS 10602-00-3) is a bifunctional organic compound featuring both a carboxylic acid and a terminal alkyne group.[1] This unique structure makes it a valuable building block in various fields, including medicinal chemistry, materials science, and polymer chemistry.[1][2] Its primary applications lie in the synthesis of more complex molecules through reactions involving its functional groups, such as esterification, amidation, and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] Understanding its solubility is crucial for its effective use in these synthetic applications, including reaction condition optimization, purification, and formulation.

Solubility Profile of 4-Ethynylbenzoic Acid

Qualitative solubility information for 4-ethynylbenzoic acid is limited. It is reported to be sparingly soluble in water.[1] Due to the presence of the polar carboxylic acid group, it is expected to be soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO).

Given the lack of comprehensive quantitative data for 4-ethynylbenzoic acid, the solubility of benzoic acid is presented below as a proxy. The benzene (B151609) ring and carboxylic acid group are shared between the two molecules, providing a reasonable, albeit approximate, indication of the types of solvents that are likely to be effective.

Quantitative Solubility Data for Benzoic Acid

The solubility of benzoic acid is significantly influenced by the solvent's polarity and the temperature. Generally, it exhibits low solubility in non-polar solvents and higher solubility in polar organic solvents.[3]

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molar Solubility (mol/L) |

| Water | 25 | 0.34 | 0.028 |

| Ethanol | 25 | 58.4 | 4.78 |

| Acetone | 25 | 55.6 | 4.55 |

| Ethyl Acetate | 25 | 44.5 | 3.64 |

| Benzene | 25 | 12.2 | 1.00 |

| Carbon Tetrachloride | 25 | 4.1 | 0.34 |

| Diethyl Ether | 25 | 49.7 | 4.07 |

| Chloroform | 25 | 22.2 | 1.82 |

| Dimethyl Sulfoxide (DMSO) | 25 | >50 | >4.1 |

| Dimethylformamide (DMF) | 25 | >50 | >4.1 |

Note: This data is for benzoic acid and should be used as an estimation for 4-ethynylbenzoic acid with caution. The ethynyl (B1212043) group may influence solubility.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound like 4-ethynylbenzoic acid in an organic solvent is the isothermal saturation method.[4]

Objective: To determine the equilibrium solubility of 4-ethynylbenzoic acid in a given organic solvent at a specific temperature.

Materials:

-

4-Ethynylbenzoic acid (solid)

-

Selected organic solvent (e.g., ethanol, ethyl acetate, acetone)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (if using UV-Vis) or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-ethynylbenzoic acid to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved 4-ethynylbenzoic acid can be determined by subtracting the initial mass of the flask.

-

Calculate the solubility in g/100 g of solvent or mol/L.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered solution with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Measure the absorbance at the λmax of 4-ethynylbenzoic acid using a UV-Vis spectrophotometer or analyze the concentration using a calibrated HPLC method.

-

Calculate the original concentration of the saturated solution based on the dilution factor.

-

-

-

Data Analysis:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The results should be reported as the average of multiple replicates with the standard deviation.

-

Application in Organic Synthesis: Click Chemistry

4-Ethynylbenzoic acid is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This reaction is widely used for bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[5] The workflow below illustrates a typical CuAAC reaction involving 4-ethynylbenzoic acid.

Conclusion

References

A Technical Guide to the Spectral Analysis of 4-Ethynylbenzoic Acid

Introduction

4-Ethynylbenzoic acid (4-EBA) is a bifunctional organic molecule featuring both a carboxylic acid and a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry, materials science, and drug development, particularly as a linker in bioconjugation and a component in the synthesis of complex polymers and macrocycles. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the key spectral data for 4-Ethynylbenzoic acid—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational resource for researchers and scientists.

Spectroscopic Data Summary

The following sections present the core spectral data for 4-Ethynylbenzoic acid. The data is organized into tables for clarity and ease of comparison, facilitating its use in structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here are based on typical chemical shifts observed for analogous compounds in common deuterated solvents like DMSO-d₆.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 4-EBA is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the acetylenic proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~8.00 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.65 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~4.20 | Singlet | 1H | Acetylenic (≡C-H) |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~166.5 | Carboxylic Acid (-C OOH) |

| ~132.0 | Aromatic (C -2, C -6) |

| ~131.0 | Aromatic (C -4) |

| ~129.5 | Aromatic (C -3, C -5) |

| ~126.0 | Aromatic (C -1) |

| ~83.5 | Acetylenic (-C ≡CH) |

| ~82.0 | Acetylenic (-C≡C H) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Strong, sharp | Alkyne (≡C-H) | Stretching |

| 3300 - 2500 | Strong, very broad | Carboxylic Acid (O-H) | Stretching |

| ~2110 | Medium, sharp | Alkyne (-C≡C-) | Stretching |

| ~1700 | Strong, sharp | Carboxylic Acid (C=O) | Stretching |

| 1605, 1500 | Medium | Aromatic Ring (C=C) | Stretching |

| ~1300 | Strong | Carboxylic Acid (C-O) | Stretching |

| ~900 | Strong | Aromatic Ring (C-H) | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.[1]

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M - OH]⁺ |

| 101 | Medium | [M - COOH]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation fragment) |

Experimental Protocols

The data presented in this guide are typically obtained using standard, high-resolution instrumentation. The following protocols outline the general methodologies for acquiring the spectral data for 4-Ethynylbenzoic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynylbenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance instrument, operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[2]

-

Data Acquisition for ¹H NMR: Acquire the spectrum at room temperature. Typically, 16-64 scans are sufficient. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the internal TMS standard.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Technique): Grind a small amount (1-2 mg) of 4-Ethynylbenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 88.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.

-

Instrumentation: Employ a GC-MS system, such as a Shimadzu GC-MS-QP2010.[1]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Visualization of Analytical Workflow

The logical flow for the spectral analysis of a chemical compound like 4-Ethynylbenzoic acid can be visualized as a sequential process from sample handling to final structural confirmation.

Caption: Workflow for the spectroscopic analysis of 4-Ethynylbenzoic acid.

References

A Technical Guide to Commercial Sourcing of High-Purity 4-Ethynylbenzoic Acid for Research and Drug Development

For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. 4-Ethynylbenzoic acid is a critical building block in various applications, including the synthesis of antibody-drug conjugates (ADCs) through "click chemistry," the development of novel imaging agents, and the creation of advanced polymers.[1][2][3] This guide provides an in-depth overview of commercial suppliers of high-purity 4-Ethynylbenzoic acid, methods for its quality assessment, and a typical application protocol.

Commercial Supplier Landscape

A number of chemical suppliers offer 4-Ethynylbenzoic acid, with varying stated purities and available documentation. The choice of supplier often depends on the specific requirements of the research or development phase, with higher purity grades being essential for applications in later-stage drug development and clinical trials. Below is a comparative summary of offerings from prominent commercial suppliers.

Data Presentation: Comparison of Commercial Suppliers

| Supplier | Stated Purity | Analytical Data Provided | Physical Form | Storage Temperature |

| Sigma-Aldrich (Merck) | ≥90%[4] | Certificate of Analysis (CoA) available | Powder or crystals[4] | 2-8°C[4] |

| Chem-Impex | ≥ 98% (HPLC)[1] | Orange Powder[1] | 0 - 8 °C[1] | |

| MedchemExpress | 98.84%[2] | Certificate of Analysis (CoA), SDS[2] | Solid[2] | |

| NebuChem™ | 95% | Datasheet, CoA, MSDS (on request) | See label | |

| TCI Chemicals | >98.0%(GC)[3] | Light yellow to yellow to yellow-red powder to crystals[3] | ||

| BLD Pharm | NMR, HPLC, LC-MS, UPLC & more (on inquiry)[5] | Inert atmosphere, 2-8°C[5] | ||

| Santa Cruz Biotechnology | ≥95%[6] | Certificate of Analysis (lot specific)[6] |

Experimental Protocols

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial to verify the purity of 4-Ethynylbenzoic acid. Reverse-phase HPLC (RP-HPLC) is a common and effective technique for this purpose. The following is a general protocol that can be adapted and validated for specific laboratory conditions.

Objective: To determine the purity of a 4-Ethynylbenzoic acid sample by RP-HPLC with UV detection.

Materials:

-

4-Ethynylbenzoic acid sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Trifluoroacetic acid (TFA) for mobile phase modification

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a 4-Ethynylbenzoic acid reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), and dilute to the mark. This will be the standard stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.01 mg/mL to 0.2 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Ethynylbenzoic acid sample to be tested and prepare a solution in the same manner as the standard stock solution.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient elution is often effective. For example:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a higher proportion of A and gradually increase the proportion of B over the run time to elute the compound and any impurities.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[6]

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

4-Ethynylbenzoic acid is a valuable reagent in click chemistry for the formation of triazole linkages.[2] This reaction is widely used in bioconjugation, such as linking a drug molecule to an antibody.[7] The following is a general protocol for a copper(I)-catalyzed click reaction.

Objective: To conjugate 4-Ethynylbenzoic acid to an azide-containing molecule.

Materials:

-

4-Ethynylbenzoic acid

-

Azide-functionalized molecule (e.g., an azide-modified peptide or protein)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

A suitable ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the copper(I) catalyst and prevent protein denaturation.[7]

-

A suitable buffer system (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent if needed to dissolve 4-Ethynylbenzoic acid (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Ethynylbenzoic acid in an appropriate organic solvent like DMSO.

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Prepare fresh aqueous stock solutions of CuSO₄ and sodium ascorbate.

-

Prepare a stock solution of the THPTA ligand in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule solution and the 4-Ethynylbenzoic acid stock solution. The molar ratio will depend on the specific application and may require optimization.

-

Add the THPTA ligand solution to the mixture.

-

Initiate the reaction by adding the CuSO₄ solution, followed by the sodium ascorbate solution. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours and should be monitored for completion using an appropriate analytical technique, such as HPLC or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods like size-exclusion chromatography or dialysis.

-

Mandatory Visualizations

Supplier Selection Workflow

The process of selecting a commercial supplier for a critical raw material like high-purity 4-Ethynylbenzoic acid involves several logical steps to ensure the quality and suitability for the intended application.

Caption: Workflow for selecting a commercial supplier of high-purity 4-Ethynylbenzoic acid.

Signaling Pathway in Drug Development Context

While 4-Ethynylbenzoic acid itself is not a signaling molecule, it is a key component in constructing molecules that interact with signaling pathways. For instance, it can be used as a linker to attach a cytotoxic drug to an antibody that targets a specific receptor on a cancer cell, thereby modulating a signaling pathway involved in cell proliferation or survival.

Caption: Role of an ADC in modulating a target signaling pathway.

References

- 1. 4-Ethynylbenzoic Acid 10602-00-3 | 東京化成工業株式会社 [tcichemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Ethynylbenzoic acid | 10602-00-3 [sigmaaldrich.com]

- 5. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. longdom.org [longdom.org]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Safety and Handling of 4-Ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-ethynylbenzoic acid (CAS No. 10602-00-3), a compound utilized in the synthesis of various materials, including dendritic helical poly(phenylacetylenes) and zinc porphyrins for dye-sensitized solar cells.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential health risks.

Hazard Identification and Classification

4-Ethynylbenzoic acid is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and eye contact. It is harmful if swallowed and causes serious eye irritation.[2] Some data also suggests it may cause skin irritation.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-ethynylbenzoic acid is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₆O₂[1][2] |

| Molecular Weight | 146.14 g/mol [1][2] |

| Appearance | Powder or crystals[1] |

| Melting Point | 200 °C[1] |

| Storage Temperature | 2-8°C[1] or -20°C[1] |

| Functional Group | Carboxylic acid[1] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[6][7]

-

Store in a cool place, with recommended storage temperatures between 2-8°C.[1] Some sources also suggest storage at -20°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[6][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.[4][5]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][5][8] |

| Skin Protection | Wear impervious gloves (inspect prior to use) and a lab coat.[3][5][6] |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[6][8] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6] |

| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][7] |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[5][7]

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation and avoid breathing dust.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]

-

Methods for Cleaning Up: Sweep up and shovel the material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[5][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Development of hazardous combustion gases or vapors, such as carbon oxides, is possible in the event of a fire.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of 4-Ethynylbenzoic acid, from initial assessment to emergency response.

Caption: Workflow for safe handling of 4-Ethynylbenzoic acid.

References

- 1. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]

- 2. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

4-Ethynylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylbenzoic acid (4-EBA) is a bifunctional aromatic compound featuring both a carboxylic acid and a terminal alkyne group. This unique structure renders it a highly versatile building block in various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. This document provides an in-depth overview of 4-EBA, encompassing its historical context, key physicochemical and spectroscopic properties, detailed synthesis protocols, and its diverse applications. Particular emphasis is placed on its role as a critical intermediate in the development of novel therapeutics and advanced materials.

Discovery and History

While a singular definitive "discovery" of 4-ethynylbenzoic acid is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the development of synthetic methodologies for aryl alkynes in the 20th century. The advent of powerful cross-coupling reactions, most notably the Sonogashira coupling, revolutionized the ability of chemists to form carbon-carbon bonds between sp-hybridized alkyne carbons and sp²-hybridized aryl carbons. This paved the way for the synthesis of a vast array of functionalized aryl alkynes, including 4-EBA.

Initially, the interest in compounds like 4-EBA was likely driven by fundamental research into the properties and reactivity of molecules possessing dual functionalities. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the terminal alkyne is a gateway to a rich variety of chemical transformations, including cycloadditions (such as "click chemistry"), polymerization, and further coupling reactions. Over time, the strategic importance of 4-EBA has grown substantially, transitioning from a compound of academic curiosity to a key commercial building block for high-value applications.[1]

Physicochemical and Spectroscopic Properties

4-Ethynylbenzoic acid is typically a light yellow to orange crystalline solid at room temperature.[2] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of 4-Ethynylbenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₂ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| CAS Number | 10602-00-3 | [3] |

| Melting Point | 200 °C (decomposes) | |

| Appearance | Light yellow to orange powder/crystals | [2] |

| Solubility | Sparingly soluble in water | [2] |

| pKa | 3.95 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data for 4-Ethynylbenzoic Acid

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | δ (ppm): 13.22 (s, 1H, -COOH), 7.94-7.97 (m, 2H, Ar-H), 7.71-7.73 (m, 1H, Ar-H), 7.53 (t, J=7.5 Hz, 1H, Ar-H), 4.30 (s, 1H, ≡C-H) | |

| ¹³C NMR | δ (ppm): 166.4 (C=O), 135.8, 132.2, 131.3, 129.7, 129.2, 122.1 (Aromatic C), 82.5 (≡C-H), 81.7 (Ar-C≡) | |

| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch), ~3000-2500 (O-H stretch, broad) | |

| Mass Spectrometry (MS) | m/z: 146.0368 (M⁺) | [3] |

Key Synthetic Methodologies

The synthesis of 4-ethynylbenzoic acid can be achieved through several routes, primarily involving the introduction of the ethynyl (B1212043) group onto a pre-existing benzoic acid derivative. The following are detailed protocols for two common and effective methods.

Sonogashira Coupling of a Halogenated Benzoic Acid Derivative

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This method is highly efficient for the synthesis of 4-EBA, typically starting from a 4-halobenzoic acid ester.

Experimental Protocol: Sonogashira Coupling followed by Saponification

-

Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate (B1621894) with Trimethylsilylacetylene (B32187)

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

-

Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add an amine base, typically triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), which also serves to neutralize the hydrogen halide byproduct.

-

To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, by column chromatography on silica (B1680970) gel.

-

-

Step 2: Deprotection and Saponification

-

Dissolve the purified methyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol (B129727) and a base such as potassium carbonate or potassium hydroxide.

-

Stir the solution at room temperature or with gentle heating until the deprotection of the silyl (B83357) group and saponification of the ester are complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the 4-ethynylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

References

Stability and Storage of 4-Ethynylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-ethynylbenzoic acid. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment and proper storage.

Chemical Stability Profile

4-Ethynylbenzoic acid is a crystalline solid that exhibits moderate stability under controlled conditions. Its stability is influenced by temperature, light, pH, and the presence of oxidizing agents. The key reactive moieties are the terminal alkyne group and the carboxylic acid function, which dictate its degradation pathways.

Thermal Stability

Photostability

Specific photostability studies on 4-ethynylbenzoic acid are not extensively documented. However, aromatic compounds, particularly those with unsaturated functional groups like alkynes, can be susceptible to photodegradation. Exposure to UV light can potentially lead to polymerization, oxidation, or other photochemical reactions. Therefore, it is crucial to protect 4-ethynylbenzoic acid from light, especially during long-term storage and when in solution.

pH Stability

The stability of 4-ethynylbenzoic acid in solution is expected to be pH-dependent. The carboxylic acid moiety can influence its reactivity and degradation. In alkaline conditions, the carboxylate form is predominant, which may alter its susceptibility to oxidation or other reactions. In acidic conditions, the carboxylic acid is protonated. While specific hydrolysis data for the ethynyl (B1212043) group under different pH conditions is not available, it is a factor to consider in formulation and analytical method development. For many phenolic compounds, stability is greater in acidic conditions (pH < 7).[2]

Oxidative Stability

The ethynyl group in 4-ethynylbenzoic acid can be susceptible to oxidation. Strong oxidizing agents should be avoided as they can lead to the degradation of the alkyne functionality. Care should be taken to avoid contact with atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions that can catalyze oxidation.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of 4-ethynylbenzoic acid. The following conditions are recommended based on information from various suppliers and general chemical safety guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or -20°C[3] | To minimize thermal degradation and potential polymerization. Colder temperatures are generally preferred for long-term storage. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation of the ethynyl group. |

| Light | Protect from light (e.g., store in an amber vial or in the dark) | To prevent photodegradation. |

| Container | Tightly sealed container | To prevent moisture uptake and exposure to air. |

Potential Degradation Pathways

Based on the chemical structure of 4-ethynylbenzoic acid and data from related compounds, the following degradation pathways are plausible:

-

Solid-State Polymerization: Upon heating, the ethynyl groups of adjacent molecules can react to form a poly(phenylacetylene) derivative.[1]

-

Decarboxylation: At elevated temperatures, particularly in solution, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of phenylacetylene. This is a known degradation pathway for benzoic acid and its derivatives under hydrothermal conditions.

-

Oxidation: The alkyne triple bond can be oxidized, potentially leading to the formation of dicarbonyl compounds or cleavage of the C≡C bond. The aromatic ring can also be susceptible to oxidation, forming hydroxylated byproducts.

Caption: Potential degradation pathways of 4-ethynylbenzoic acid under various stress conditions.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of 4-ethynylbenzoic acid, a series of forced degradation studies and the development of a stability-indicating analytical method are recommended.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. These studies are crucial for developing and validating a stability-indicating analytical method.

Experimental Workflow:

Caption: Workflow for conducting forced degradation studies on 4-ethynylbenzoic acid.

Methodology:

-

Acid and Base Hydrolysis:

-

Prepare a solution of 4-ethynylbenzoic acid in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

-

Maintain the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of 4-ethynylbenzoic acid with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

For solid-state stability, store the powdered compound in a controlled temperature oven (e.g., 80°C).

-

For solution stability, heat a solution of the compound at a controlled temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solid sample and a solution of 4-ethynylbenzoic acid to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Protocol Outline:

-

Column and Mobile Phase Selection:

-

Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Method Optimization:

-

Inject samples from the forced degradation studies.

-

Optimize the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak of 4-ethynylbenzoic acid and all degradation product peaks.

-

Use a photodiode array (PDA) detector to check for peak purity and to select an appropriate detection wavelength. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

-

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Summary and Recommendations

4-Ethynylbenzoic acid is a valuable building block in chemical synthesis, but its stability must be carefully managed to ensure the reliability of experimental results. Key recommendations for researchers, scientists, and drug development professionals include:

-

Storage: Always store 4-ethynylbenzoic acid at refrigerated temperatures (2-8°C or -20°C), under an inert atmosphere, and protected from light.

-

Handling: Minimize exposure to heat, light, and oxidizing conditions during handling and in reactions.

-

Stability Studies: For applications in drug development, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to monitor the purity and shelf-life of the compound and its formulations.

By adhering to these guidelines, the integrity of 4-ethynylbenzoic acid can be maintained, leading to more reliable and reproducible outcomes in research and development.

References

Methodological & Application

Application Notes and Protocols for 4-Ethynylbenzoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1][2] This reaction facilitates the rapid and efficient covalent ligation of two molecular fragments, an azide (B81097) and a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] The resulting triazole moiety is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

4-Ethynylbenzoic acid is a versatile bifunctional building block that is increasingly utilized in CuAAC reactions.[4][5] Its terminal alkyne group serves as a handle for click chemistry, while the carboxylic acid moiety provides a site for further functionalization, such as amidation or esterification. This dual functionality makes 4-ethynylbenzoic acid an invaluable tool in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures.[5]

These application notes provide detailed protocols for the use of 4-ethynylbenzoic acid in CuAAC reactions, a summary of expected yields with various azide partners, and a workflow for its application in the synthesis of enzyme inhibitors.

Data Presentation

The CuAAC reaction is known for its high efficiency with a broad range of substrates. The following table summarizes typical yields for the reaction of aromatic alkynes, including those structurally similar to 4-ethynylbenzoic acid, with various aliphatic and aromatic azides. These values demonstrate the versatility and reliability of the CuAAC reaction for creating diverse molecular libraries.

| Alkyne Reactant | Azide Reactant | Solvent System | Catalyst System | Yield (%) | Reference |

| Phenylacetylene | Benzyl (B1604629) Azide | H₂O:MeCN (1:1 v/v) | Supported Gold Catalyst | 79 | [6] |

| Phenylacetylene | Benzyl Azide | Cyrene™ | CuI / Et₃N | 96 | [7] |

| Phenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 94 | [8] |

| 4-(tert-butyl)phenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 88 | [8] |

| 4-chlorophenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 95 | [8] |

| 4-nitrophenylacetylene | Benzyl Azide | CDCl₃ | Not Specified | 96 | [8] |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 4-fluorophenyl azide | ᵗBuOH/H₂O (1:1) | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 83 | [4] |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide | 4-(trifluoromethyl)phenyl azide | ᵗBuOH/H₂O (1:1) | CuSO₄·5H₂O / Sodium Ascorbate | 92 | [4] |

| Propargyl alcohol | Anthracenyl azide | H₂O or PBS | CuSO₄ / Ligand / Sodium Ascorbate | ~90-100 | [9] |

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with 4-ethynylbenzoic acid. Optimization may be required for specific substrates and scales.

Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(4-carboxyphenyl)-1H-1,2,3-triazole

This protocol describes a standard procedure for the reaction between 4-ethynylbenzoic acid and benzyl azide.

Materials:

-

4-Ethynylbenzoic acid

-

Benzyl azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: 1:1 mixture of tert-Butanol (B103910) and water

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-ethynylbenzoic acid (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.05 eq). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

-

Reaction Initiation: To the stirred reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction Monitoring: Seal the reaction vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with 4-Ethynylbenzoic Acid

This protocol outlines the labeling of a peptide containing an azide functionality.

Materials:

-

Azide-modified peptide

-

4-Ethynylbenzoic acid

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Peptide Solution: Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

-

Reagent Stock Solutions: Prepare a stock solution of 4-ethynylbenzoic acid in DMSO. Prepare fresh aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.

-

Reaction Mixture: In a microcentrifuge tube, combine the peptide solution, 4-ethynylbenzoic acid (from stock solution, typically 10-50 eq), and the THPTA solution (typically 5 eq relative to copper).

-

Catalyst Addition: Pre-mix the CuSO₄ and THPTA solutions before adding to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours.

-

Purification: Purify the resulting peptide conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[9]

Mandatory Visualization

Caption: Workflow for the synthesis and screening of enzyme inhibitors using 4-ethynylbenzoic acid.

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Nanoparticles using 4-Ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylbenzoic acid is a versatile bifunctional molecule increasingly utilized in the surface modification of nanoparticles for a range of applications, including drug delivery, bioimaging, and diagnostics. Its unique structure offers two key functionalities: a carboxylic acid group for covalent attachment to nanoparticle surfaces and a terminal ethynyl (B1212043) group that serves as a handle for subsequent "click" chemistry reactions. This dual functionality allows for the stable anchoring of the molecule to the nanoparticle and the subsequent, highly efficient conjugation of various moieties such as targeting ligands, therapeutic agents, or imaging probes.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with 4-Ethynylbenzoic acid, subsequent functionalization via click chemistry, and characterization of the resulting conjugates.

Principle of Surface Modification

The surface modification process involves a two-step approach:

-

Amide Bond Formation: The carboxylic acid group of 4-Ethynylbenzoic acid is covalently linked to amine-functionalized nanoparticles via a carbodiimide (B86325) crosslinker-mediated reaction, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS). This forms a stable amide bond.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: The terminal ethynyl group on the nanoparticle surface is then available to react with an azide-functionalized molecule of interest (e.g., a drug, peptide, or fluorescent dye) in a highly efficient and specific click chemistry reaction.

This modular approach allows for the flexible design of multifunctional nanoparticle systems.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Silica (B1680970) Nanoparticles with 4-Ethynylbenzoic Acid

This protocol describes the covalent attachment of 4-Ethynylbenzoic acid to the surface of amine-functionalized silica nanoparticles (SiNPs-NH₂).

Materials:

-

Amine-functionalized silica nanoparticles (SiNPs-NH₂)

-

4-Ethynylbenzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ultrapure water

Procedure:

-

Nanoparticle Preparation: Disperse SiNPs-NH₂ in MES buffer at a concentration of 10 mg/mL by sonication for 15 minutes.

-

Activation of 4-Ethynylbenzoic Acid:

-

Dissolve 4-Ethynylbenzoic acid in a minimal amount of DMF and then dilute with MES buffer to a final concentration of 10 mM.

-

Add a 5-fold molar excess of EDC-HCl and a 2-fold molar excess of sulfo-NHS to the 4-Ethynylbenzoic acid solution.

-

Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

-

-

Conjugation to Nanoparticles:

-

Add the activated 4-Ethynylbenzoic acid solution to the SiNPs-NH₂ dispersion. A 100-fold molar excess of the activated linker relative to the estimated surface amine groups is recommended as a starting point.

-

Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.

-

-

Quenching and Purification:

-

Quench any unreacted sulfo-NHS esters by adding Tris buffer to a final concentration of 50 mM and stirring for 15 minutes.

-

Purify the 4-Ethynylbenzoic acid functionalized nanoparticles (SiNPs-EB) by centrifugation (10,000 x g, 20 minutes).

-

Remove the supernatant and resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps three times with PBS to remove unreacted reagents.

-

Finally, resuspend the purified SiNPs-EB in the desired buffer for storage or further use.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol outlines the conjugation of an azide-functionalized drug to the SiNPs-EB.

Materials:

-

SiNPs-EB from Protocol 1

-

Azide-functionalized drug molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

PBS (pH 7.4)

-

Ultrapure water

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM solution of the azide-functionalized drug in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of 100 mM CuSO₄, 500 mM sodium ascorbate, and 100 mM THPTA in ultrapure water.

-

-

Click Reaction:

-

Disperse the SiNPs-EB in PBS at a concentration of 5 mg/mL.

-

To the nanoparticle dispersion, add the azide-functionalized drug to a final concentration of 1 mM.

-

In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA solution to the nanoparticle/drug mixture to a final copper concentration of 100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification:

-

Purify the drug-conjugated nanoparticles by centrifugation (10,000 x g, 20 minutes).

-

Wash the nanoparticle pellet three times with PBS containing 10 mM EDTA to remove the copper catalyst.

-

Perform two final washes with PBS to remove any remaining EDTA and unreacted drug.

-

Resuspend the final drug-conjugated nanoparticles in the desired buffer for subsequent applications.

-

Characterization of Modified Nanoparticles

Successful surface modification should be confirmed using a variety of characterization techniques.

| Technique | Purpose | Expected Observations for 4-Ethynylbenzoic Acid Modification |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface. | Appearance of a new peak around 2100 cm⁻¹ corresponding to the C≡C stretch of the ethynyl group. An increase in the intensity of the amide I and II bands (~1650 cm⁻¹ and ~1540 cm⁻¹, respectively) after EDC/NHS coupling. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent attachment and structure of the modifier. | For nanoparticles that can be analyzed by solution NMR (e.g., after dissolution or for small, soluble particles), characteristic aromatic proton signals of the benzoic acid ring and a signal for the ethynyl proton should be observable. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter upon surface modification. A low polydispersity index (PDI) indicates a monodisperse sample. |

| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A change in zeta potential upon attachment of 4-Ethynylbenzoic acid and subsequent conjugation, reflecting the alteration of surface functional groups. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic coating, allowing for the calculation of the grafting density. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | The appearance of C 1s peaks corresponding to the aromatic ring and alkyne, and changes in the N 1s signal after amide bond formation. |

Quantitative Data Summary

The following table provides example data illustrating the expected changes in nanoparticle properties after surface modification. Actual results will vary depending on the specific nanoparticle system and reaction conditions.

| Sample | Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Grafting Density (molecules/nm²) (from TGA) |

| SiNPs-NH₂ | 105 ± 2.1 | 0.15 ± 0.02 | +35.2 ± 1.5 | N/A |

| SiNPs-EB | 112 ± 2.5 | 0.18 ± 0.03 | -15.8 ± 2.1 | ~1.5 |

| SiNPs-EB-Drug | 125 ± 3.1 | 0.21 ± 0.04 | -20.5 ± 2.5 | N/A |

Visualizations

Applications in Drug Development

The use of 4-Ethynylbenzoic acid for nanoparticle surface modification provides a powerful platform for the development of advanced drug delivery systems.

-

Targeted Drug Delivery: The ethynyl group allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that can specifically bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing off-target side effects.

-

Combination Therapy: Multiple drugs or therapeutic modalities can be co-conjugated to the nanoparticle surface to achieve synergistic effects.

-

Theranostics: The simultaneous conjugation of therapeutic agents and imaging probes enables the development of theranostic nanoparticles for combined diagnosis and therapy.

-

Controlled Release: The nanoparticle carrier itself can be designed to release the drug in response to specific stimuli in the tumor microenvironment (e.g., pH, enzymes).

By providing a stable and versatile linkage chemistry, 4-Ethynylbenzoic acid is a valuable tool for researchers and professionals working to advance the field of nanomedicine.